molecular formula C29H27ClN2O4 B2431508 N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895645-45-1

N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2431508
CAS No.: 895645-45-1
M. Wt: 503
InChI Key: NBBYIQWAYUKZIO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.

    Introduction of the Ethoxy Group: This step involves the ethylation of the quinoline core using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the acylated quinoline with 3-chloro-4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the quinoline core can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid, and heat.

    Reduction: Sodium borohydride, methanol, and room temperature.

    Substitution: Amine or thiol, base (e.g., sodium hydroxide), and solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The presence of the chloro, ethoxy, and benzoyl groups may enhance binding affinity and specificity to the target molecules, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(4-oxoquinolin-1(4H)-yl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the presence of the 4-ethylbenzoyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN2O4/c1-4-19-7-9-20(10-8-19)28(34)24-16-32(17-27(33)31-21-11-6-18(3)25(30)14-21)26-13-12-22(36-5-2)15-23(26)29(24)35/h6-16H,4-5,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBYIQWAYUKZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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